REACTION_CXSMILES
|
[CH2:1]1[CH:8]2[N:4]([C:5](=[O:9])[CH2:6][CH2:7]2)[C:3](=[O:10])[CH2:2]1.Cl.C.[OH2:13]>>[O:9]=[C:5]1[NH:4][CH:8]([CH2:1][CH2:2][C:3]([OH:10])=[O:13])[CH2:7][CH2:6]1
|
Name
|
|
Quantity
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25 g
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Type
|
reactant
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Smiles
|
C1CC(N2C(CCC12)=O)=O
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
C
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
The mixture is heated
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Type
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FILTRATION
|
Details
|
the mixture is filtered
|
Type
|
FILTRATION
|
Details
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through filter aid
|
Type
|
CONCENTRATION
|
Details
|
The solution is concentrated at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the 5-oxo-2-pyrrolidinepropanoic acid crystallizes
|
Type
|
CUSTOM
|
Details
|
is isolated by filtration
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying in vacuo the 5-oxo-2-pyrrolidinepropanoic acid
|
Name
|
|
Type
|
|
Smiles
|
O=C1CCC(N1)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |